Methyl 2-(2-methylthiophen-3-yl)acetate
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Overview
Description
Methyl 2-(thiophen-3-yl)acetate is an organic compound with the molecular formula C7H8O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(thiophen-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(thiophen-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the oxidative coupling polymerization of thiophene derivatives. For example, methyl 2-(thiophen-3-yl)acetate can be synthesized using oxidative coupling polymerization in chloroform with ferric chloride (FeCl3) as the oxidizing agent .
Industrial Production Methods
Industrial production of methyl 2-(thiophen-3-yl)acetate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Methyl 2-(thiophen-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices due to its conductive properties
Mechanism of Action
The mechanism of action of methyl 2-(thiophen-3-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Methyl 2-(thiophen-3-yl)acetate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ester.
Thiophene-3-carboxaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Methyl thiophene-2-carboxylate: An isomer with the ester group at a different position on the thiophene ring.
The uniqueness of methyl 2-(thiophen-3-yl)acetate lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
methyl 2-(2-methylthiophen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-7(3-4-11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMKSQEAGDUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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